HL‑60 Leukemia Cell Cytotoxicity: Gigantol vs. Moscatilin and Dengraols
In a direct head‑to‑head proliferation assay on human promyelocytic leukemia HL‑60 cells, gigantol (51458‑24‑3) achieved an IC₅₀ of 10.6 µM, whereas the structurally related bibenzyl moscatilin exhibited a markedly higher potency with an IC₅₀ of 0.082 µM, representing a 129‑fold difference in inhibitory concentration [1]. Among the remaining compounds tested in the same study, dengraols A and B showed IC₅₀ values of 2.1 µM and 6.4 µM, respectively, positioning gigantol as a moderately potent but distinctly differentiated analog within this compound series [1].
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | Gigantol: IC₅₀ = 10.6 µM |
| Comparator Or Baseline | Moscatilin: IC₅₀ = 0.082 µM; Dengraol A: IC₅₀ = 2.1 µM; Dengraol B: IC₅₀ = 6.4 µM |
| Quantified Difference | Gigantol is 129‑fold less potent than moscatilin and 2‑ to 5‑fold less potent than dengraols A/B |
| Conditions | HL‑60 human promyelocytic leukemia cells; proliferation inhibition assay |
Why This Matters
The wide potency gap between gigantol and moscatilin allows researchers to select a compound with a therapeutic window tailored for studies where ultra‑high potency is undesirable or where target selectivity rather than maximal cytotoxicity is prioritized.
- [1] Zhang, C.‑F., et al. (2008). Chemical constituents of Dendrobium gratiosissimum and their cytotoxic activities. Indian Journal of Chemistry, Section B, 47(6), 952–956. View Source
